molecular formula C8H13BrN4 B8308918 1-(4-bromo-1-methyl-1H-imidazol-2-yl)piperazine

1-(4-bromo-1-methyl-1H-imidazol-2-yl)piperazine

Cat. No. B8308918
M. Wt: 245.12 g/mol
InChI Key: HUTFWGXERVSGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromo-1-methyl-1H-imidazol-2-yl)piperazine is a useful research compound. Its molecular formula is C8H13BrN4 and its molecular weight is 245.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-bromo-1-methyl-1H-imidazol-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromo-1-methyl-1H-imidazol-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-bromo-1-methyl-1H-imidazol-2-yl)piperazine

Molecular Formula

C8H13BrN4

Molecular Weight

245.12 g/mol

IUPAC Name

1-(4-bromo-1-methylimidazol-2-yl)piperazine

InChI

InChI=1S/C8H13BrN4/c1-12-6-7(9)11-8(12)13-4-2-10-3-5-13/h6,10H,2-5H2,1H3

InChI Key

HUTFWGXERVSGOC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1N2CCNCC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 20-mL resealable tube was charged with 2,4-dibromo-1-methyl-1H-imidazole (0.480 g, 2.00 mmol) and piperazine (3.4 g, 39.5 mmol), and the resulting mixture was stirred for 3 h at 130° C. The reaction mixture was cooled to room temperature, diluted with dichloromethane (20 mL), washed with water (2×10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue was purified via column chromatography on silica gel (eluting with 10:1, dichloromethane/methanol) to afford 1-(4-bromo-1-methyl-1H-imidazol-2-yl)piperazine (0.300 g, 61%) as a light yellow solid. MS (ESI, pos. ion) m/z 245, 247 [M+H]+.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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